2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Vue d'ensemble

Description

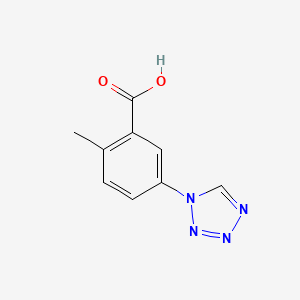

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is an organic compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid typically involves the reaction of 2-methylbenzoic acid with sodium azide and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various carboxylic acids, amines, and substituted tetrazole derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 2-methyl-5-(1H-tetrazol-1-yl)benzoic acid

- Molecular Formula : C9H8N4O2

- Molecular Weight : 204.19 g/mol

- Chemical Structure : The compound features a tetrazole ring, which enhances its interaction with biological targets by mimicking carboxylic acids.

Scientific Research Applications

The compound has a broad spectrum of applications across different domains:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : It demonstrates efficacy against several bacterial strains, inhibiting growth through mechanisms that involve binding to ribosomes and blocking amino acid attachment .

- Anti-inflammatory Properties : Studies suggest that this compound may serve as an anti-inflammatory agent by modulating specific pathways involved in inflammation .

- Anticancer Activity : Research indicates that it can inhibit cancer cell proliferation by disrupting mitotic processes, leading to increased apoptosis rates in cancer cells .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the production of more complex molecules. It is used in the synthesis of pharmaceutical intermediates and specialty chemicals .

Biochemical Research

In biochemical assays, this compound acts as a ligand for studying enzyme inhibitors and receptor interactions. Its ability to mimic carboxylate groups allows it to bind effectively to active sites of enzymes .

Case Study 1: Antimicrobial Testing

A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The compound exhibited an IC50 value significantly lower than control substances, indicating potent antimicrobial properties against Gram-positive bacteria.

Case Study 2: Cancer Cell Proliferation

In vitro studies on human colon cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a marked decrease in cell viability. The IC50 values suggested effective inhibition at micromolar concentrations, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoic acid ring or modifications to the tetrazole group can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methyl Group Positioning | Alters enzyme binding affinity |

| Tetrazole Substituents | Enhances stability and bioavailability |

| Ring Substitutions | Modifies interaction with cellular targets |

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid

- 2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid

- 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Uniqueness

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its lipophilicity and influences its reactivity compared to other similar compounds.

Activité Biologique

2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, enhancing its interaction with various biological targets. The structural formula can be represented as follows:

This structure allows it to act as a bioisostere, potentially improving the pharmacokinetic properties of related compounds.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The tetrazole moiety can bind to active sites, inhibiting enzymatic activity. Research indicates that this compound may exhibit both antimicrobial and anticancer properties by interfering with cellular processes such as cell division and apoptosis.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, preventing substrate interaction. |

| Receptor Modulation | Alters receptor activity, impacting signaling pathways. |

Antimicrobial Activity

Studies have shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. The results suggest that the compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has indicated that tetrazole derivatives can inhibit cancer cell proliferation. A study focusing on the inhibition of cancer foci formation demonstrated that compounds similar to this compound showed promising results in reducing tumor growth in vitro . The mechanism involves disrupting mitotic processes, leading to increased rates of apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Testing

In a comparative study, this compound was tested against standard antibiotics. The compound exhibited an IC50 value significantly lower than that of control substances, indicating potent antimicrobial activity against Gram-positive bacteria .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the effects of the compound on human colon cancer cells. Treatment with varying concentrations resulted in a marked decrease in cell viability, with IC50 values suggesting effective inhibition at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoic acid ring or modifications to the tetrazole group can significantly influence potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methyl Group Positioning | Alters enzyme binding affinity |

| Tetrazole Substituents | Enhances stability and bioavailability |

| Ring Substitutions | Modifies interaction with cellular targets |

Propriétés

IUPAC Name |

2-methyl-5-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-2-3-7(4-8(6)9(14)15)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDOMXGVLCXKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.